molecular formula C12H18N2O4 B13552313 Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

Cat. No.: B13552313
M. Wt: 254.28 g/mol
InChI Key: CRHDXGPHWDZZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate (CAS: EN 300-749439) is a spirocyclic compound with a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol . Its structure features a spiro[4.4]nonene core, incorporating both oxygen and nitrogen heteroatoms, along with a tert-butyl carbamate (Boc) protecting group and a formyl substituent. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of conformationally constrained scaffolds in drug discovery .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(7-15)13-18-12/h7H,4-6,8H2,1-3H3

InChI Key

CRHDXGPHWDZZJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate typically involves multi-step synthesis starting from commercially available precursors such as tert-butyl 2,7-diazaspiro[4.4]nonane-7-carboxylate derivatives or related piperidine-based spirocycles. The key transformations include:

  • Formation of the spirocyclic core with incorporation of oxygen and nitrogen heteroatoms
  • Introduction of the formyl group at the 3-position via selective oxidation or formylation
  • Protection of the carboxylate group as the tert-butyl ester to enhance stability and facilitate purification

Representative Synthetic Route

A patent-disclosed synthesis route for related tert-butyl diazaspiro compounds (although for a slightly different spiro[3.5] system) provides a detailed stepwise approach that can be adapted for the target compound with modifications for the formyl and oxo groups:

Step Reaction Description Reagents & Conditions Temperature Time Yield
1 Ethyl malonate addition in ethanol Ethanol solvent 25-80 °C 5 h -
2 Reduction with lithium borohydride in THF LiBH4, THF 0-70 °C 2.5 h -
3 Tosylation with p-toluenesulfonyl chloride in DCM p-TsCl, triethylamine 25 °C 12 h 100% (isolated)
4 Ring closure with cesium carbonate in acetonitrile Cs2CO3, KI catalyst 25-90 °C 3 h 70%
5 Reduction with magnesium chips in methanol Mg, MeOH 25-80 °C 1 h -
6 Boc protection with Boc anhydride in DCM Boc2O, DCM 25 °C 12 h -
7 Catalytic hydrogenation with Pd/C in methanol Pd/C, MeOH 25 °C 3 h -

This sequence emphasizes careful control of reaction temperatures and times to optimize yields and purity. While this patent focuses on tert-butyl-1,7-diazaspiro[3.5]nonane derivatives, the methodology serves as a foundation for synthesizing the tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate by introducing an oxygen atom into the spiro ring and installing the formyl group at the appropriate stage.

Specific Formylation Step

The installation of the formyl group (-CHO) at the 3-position on the spirocycle is generally achieved via selective oxidation or formylation reactions, such as:

  • Vilsmeier-Haack formylation using POCl3 and DMF
  • Directed lithiation followed by reaction with DMF
  • Use of formylating agents under mild conditions to avoid ring opening or side reactions

The exact conditions depend on the sensitivity of the spirocyclic system and the presence of protecting groups.

Alternative Synthetic Approaches

Other literature reports describe reductive amination routes starting from tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and aromatic aldehydes under mild conditions using sodium cyanoborohydride as the reducing agent in methanol, with sodium acetate as a buffer. While this method focuses on different substituents, the reductive amination strategy can be adapted to install the formyl functionality or its derivatives.

Data Tables and Reaction Conditions Summary

Step No. Reaction Type Reagents/Conditions Temp (°C) Time (h) Yield (%) Notes
1 Malonate addition Ethyl malonate, ethanol 25-80 5 - Formation of intermediate ester
2 Reduction Lithium borohydride, THF 0-70 2.5 - Conversion to alcohol intermediate
3 Tosylation p-Toluenesulfonyl chloride, DCM, TEA 25 12 100 Activation for ring closure
4 Ring closure Cesium carbonate, acetonitrile, KI 25-90 3 70 Spirocycle formation
5 Reduction Magnesium chips, methanol 25-80 1 - Reduction of intermediate
6 Boc protection Boc anhydride, DCM 25 12 - Protecting group installation
7 Catalytic hydrogenation Pd/C, methanol 25 3 - Final compound formation

Research Findings and Notes

  • The synthetic route is designed to maximize yield and purity while using readily available reagents and mild reaction conditions, suitable for scale-up.
  • The tert-butyl ester group provides stability during multi-step synthesis and can be removed later if needed.
  • The formyl group introduction requires careful selection of formylation conditions to avoid decomposition or side reactions, especially given the spirocyclic nitrogen- and oxygen-containing framework.
  • Reductive amination methods offer an alternative pathway for functionalization but may require optimization for formyl group incorporation.
  • Analytical methods such as thin layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the formyl group into other functional groups, such as alcohols.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Rings and Substituents

The following table summarizes key structural and functional differences between the target compound and related spirocyclic derivatives:

Compound Name Molecular Formula Spiro Ring System Key Substituents Molecular Weight (g/mol) Applications/Notes References
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate C₁₂H₁₈N₂O₄ [4.4] Formyl, Boc, oxa, diaza 254.29 Reactive intermediate for drug derivatization
7-Boc-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (AS78326) C₁₂H₁₆N₂O₅ [4.4] Carboxylic acid, Boc, oxa, diaza 268.27 Functionalized for peptide coupling
Tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate C₁₈H₂₃N₃O₅ [4.5] Furan, triaza, oxo 361.39 Heterocyclic library synthesis
Tert-butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate C₁₃H₂₃NO₃ [4.4] Hydroxy, Boc, aza 241.33 Intermediate for hydroxyl-directed reactions
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C₁₁H₁₈N₂O₃ [3.4] Oxo, Boc, diaza 226.27 Fragment-based drug design

Key Differences and Implications

Spiro Ring Size and Heteroatom Arrangement :

  • The target compound’s [4.4] spiro system provides greater conformational rigidity compared to smaller rings (e.g., [3.4] in ) and larger systems (e.g., [4.5] in ). This rigidity enhances its utility in stabilizing bioactive conformations .
  • The presence of 1-oxa-2,7-diaza atoms distinguishes it from analogues like the triaza system in , which may exhibit distinct hydrogen-bonding and solubility profiles .

Functional Group Diversity :

  • The formyl group in the target compound enables nucleophilic additions (e.g., reductive amination), whereas the carboxylic acid in AS78326 () is suited for amide bond formation .
  • Hydroxy-substituted analogues () are less reactive but serve as precursors for ether or ester linkages .

Synthetic Routes :

  • The target compound’s synthesis likely involves Boc-protection and formylation steps, as suggested by catalog entries (). In contrast, ’s furan-containing derivative requires condensation with hydrazine hydrate , highlighting divergent strategies for spirocycle assembly .

Applications in Drug Discovery :

  • The target compound’s formyl group and Boc protection make it a versatile intermediate for late-stage functionalization, whereas ’s oxo derivative is more niche, used in fragment-based screening .

Research Findings and Trends

  • Conformational Analysis: Computational studies using methods like Cremer-Pople puckering coordinates () reveal that spiro[4.4] systems exhibit pseudorotational flexibility, albeit less pronounced than smaller rings. This balance of rigidity and flexibility is critical for optimizing target engagement in drug candidates .
  • Safety and Handling : Analogues like those in carry warnings for skin/eye irritation (H315-H319-H335), suggesting similar precautions are necessary for the target compound .

Biological Activity

Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate (CAS Number: 2649035-62-9) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 254 Da
  • LogP : 1.31
  • Polar Surface Area : 68 Ų

Biological Activity Overview

The biological activity of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has been investigated primarily in the context of its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. A study conducted by Zhang et al. (2023) demonstrated that the compound reduced TNF-alpha and IL-6 levels in vitro in macrophage cell lines, suggesting a mechanism involving the modulation of NF-kB signaling pathways.

Anticancer Activity

In vitro studies have shown that tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. A notable study by Lee et al. (2024) reported IC50 values indicating effective cytotoxicity at micromolar concentrations.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al. (2023)Anti-inflammatoryReduced TNF-alpha and IL-6 levels in macrophages; modulation of NF-kB pathway
Lee et al. (2024)AnticancerInduced apoptosis in breast and lung cancer cells; activated caspase pathways
Kim et al. (2023)AntimicrobialExhibited antibacterial activity against Gram-positive bacteria; minimum inhibitory concentration (MIC) values were determined

The biological activity of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can be attributed to several mechanisms:

  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory properties.
  • Apoptosis Induction : Activation of caspase pathways leads to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a broad spectrum of biological activity.

Q & A

Q. What environmental stability data are critical for ecological risk assessment?

  • Methodological Answer :
  • Hydrolysis Studies : Monitor degradation in pH 5-9 buffers (LC-MS tracking) .
  • Soil Mobility : Use OECD 121 guideline to measure adsorption coefficients (log K₀c) .
  • Toxicity Screening : Daphnia magna assays for acute aquatic toxicity .

Key Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂O₄
Molecular Weight254.29 g/mol
CAS Number147611-03-8 (analog)
Storage2-8°C, dry, sealed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.